Cas no 2138220-82-1 (Sodium 3-(ethoxycarbonyl)-4-iodobenzene-1-sulfinate)

Sodium 3-(ethoxycarbonyl)-4-iodobenzene-1-sulfinate Chemical and Physical Properties
Names and Identifiers
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- 2138220-82-1
- EN300-723045
- sodium 3-(ethoxycarbonyl)-4-iodobenzene-1-sulfinate
- Sodium 3-(ethoxycarbonyl)-4-iodobenzene-1-sulfinate
-
- Inchi: 1S/C9H9IO4S.Na/c1-2-14-9(11)7-5-6(15(12)13)3-4-8(7)10;/h3-5H,2H2,1H3,(H,12,13);/q;+1/p-1
- InChI Key: DLOUGMPIBGEWDQ-UHFFFAOYSA-M
- SMILES: IC1=CC=C(C=C1C(=O)OCC)S(=O)[O-].[Na+]
Computed Properties
- Exact Mass: 361.90857g/mol
- Monoisotopic Mass: 361.90857g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 264
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 85.6Ų
Sodium 3-(ethoxycarbonyl)-4-iodobenzene-1-sulfinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-723045-10.0g |
sodium 3-(ethoxycarbonyl)-4-iodobenzene-1-sulfinate |
2138220-82-1 | 95.0% | 10.0g |
$3992.0 | 2025-03-12 | |
Enamine | EN300-723045-0.05g |
sodium 3-(ethoxycarbonyl)-4-iodobenzene-1-sulfinate |
2138220-82-1 | 95.0% | 0.05g |
$780.0 | 2025-03-12 | |
Enamine | EN300-723045-5.0g |
sodium 3-(ethoxycarbonyl)-4-iodobenzene-1-sulfinate |
2138220-82-1 | 95.0% | 5.0g |
$2692.0 | 2025-03-12 | |
Enamine | EN300-723045-0.25g |
sodium 3-(ethoxycarbonyl)-4-iodobenzene-1-sulfinate |
2138220-82-1 | 95.0% | 0.25g |
$855.0 | 2025-03-12 | |
Enamine | EN300-723045-0.5g |
sodium 3-(ethoxycarbonyl)-4-iodobenzene-1-sulfinate |
2138220-82-1 | 95.0% | 0.5g |
$891.0 | 2025-03-12 | |
Enamine | EN300-723045-2.5g |
sodium 3-(ethoxycarbonyl)-4-iodobenzene-1-sulfinate |
2138220-82-1 | 95.0% | 2.5g |
$1819.0 | 2025-03-12 | |
Enamine | EN300-723045-1.0g |
sodium 3-(ethoxycarbonyl)-4-iodobenzene-1-sulfinate |
2138220-82-1 | 95.0% | 1.0g |
$928.0 | 2025-03-12 | |
Enamine | EN300-723045-0.1g |
sodium 3-(ethoxycarbonyl)-4-iodobenzene-1-sulfinate |
2138220-82-1 | 95.0% | 0.1g |
$817.0 | 2025-03-12 |
Sodium 3-(ethoxycarbonyl)-4-iodobenzene-1-sulfinate Related Literature
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Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
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Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
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Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
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Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
Additional information on Sodium 3-(ethoxycarbonyl)-4-iodobenzene-1-sulfinate
Sodium 3-(ethoxycarbonyl)-4-iodobenzene-1-sulfinate (CAS No. 2138220-82-1)
Sodium 3-(ethoxycarbonyl)-4-iodobenzene-1-sulfinate (CAS No. 2138220-82-1) is a versatile organic compound with significant applications in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structural features, has garnered considerable attention for its potential in the synthesis of advanced pharmaceuticals and functional materials.
The chemical structure of Sodium 3-(ethoxycarbonyl)-4-iodobenzene-1-sulfinate consists of a benzene ring substituted with an ethoxycarbonyl group at the 3-position, an iodine atom at the 4-position, and a sulfinate group at the 1-position. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in various synthetic pathways.
Recent research has highlighted the importance of Sodium 3-(ethoxycarbonyl)-4-iodobenzene-1-sulfinate in the development of novel drugs. For instance, studies have shown that this compound can serve as a key building block in the synthesis of small molecules targeting specific biological pathways. One notable application is in the development of inhibitors for enzymes involved in cancer progression, such as kinases and proteases. The iodine substituent provides a handle for further functionalization, enabling the creation of diverse derivatives with tailored biological activities.
In addition to its role in medicinal chemistry, Sodium 3-(ethoxycarbonyl)-4-iodobenzene-1-sulfinate has also found applications in materials science. Its unique electronic properties make it suitable for use in organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ethoxycarbonyl and sulfinate groups contribute to the compound's stability and solubility, which are crucial for processing and device performance.
The synthesis of Sodium 3-(ethoxycarbonyl)-4-iodobenzene-1-sulfinate typically involves multi-step procedures, starting from readily available starting materials. One common approach involves the reaction of 3-carboxy-4-iodobenzenesulfinic acid with ethanol in the presence of a base to form the ethyl ester, followed by conversion to the sodium salt. This synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production.
The physical properties of Sodium 3-(ethoxycarbonyl)-4-iodobenzene-1-sulfinate include its solubility in polar solvents such as water and dimethyl sulfoxide (DMSO). Its melting point and boiling point are also well-documented, providing essential information for handling and storage. These properties are crucial for ensuring safe and efficient use in laboratory settings and industrial processes.
In terms of safety, while Sodium 3-(ethoxycarbonyl)-4-iodobenzene-1-sulfinate is not classified as a hazardous material, proper handling and storage practices should be followed to prevent any potential risks. This includes using appropriate personal protective equipment (PPE) and storing the compound in a cool, dry place away from incompatible substances.
Recent advancements in analytical techniques have facilitated a deeper understanding of the structure and behavior of Sodium 3-(ethoxycarbonyl)-4-iodobenzene-1-sulfinate. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography have been employed to confirm its molecular structure and investigate its interactions with other molecules. These techniques have provided valuable insights into its reactivity and stability under various conditions.
The potential applications of Sodium 3-(ethoxycarbonyl)-4-iodobenzene-1-sulfinate extend beyond pharmaceuticals and materials science. It has also been explored for use in chemical sensing and catalysis. For example, its ability to form coordination complexes with metal ions makes it a promising candidate for developing sensors that can detect trace amounts of metal contaminants in environmental samples.
In conclusion, Sodium 3-(ethoxycarbonyl)-4-iodobenzene-1-sulfinate (CAS No. 2138220-82-1) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical structure and properties make it an invaluable tool for researchers working on novel drug discovery, advanced materials development, and other cutting-edge technologies. As research continues to advance, it is likely that new applications for this compound will be discovered, further solidifying its importance in the scientific community.
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